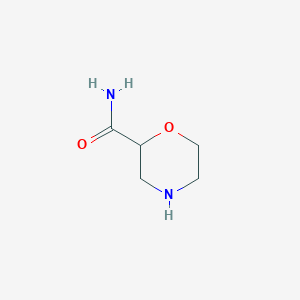

Morpholine-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

morpholine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c6-5(8)4-3-7-1-2-9-4/h4,7H,1-3H2,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSNOAQQZECGQNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135072-13-8 | |

| Record name | morpholine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Pharmacological Efficacy and Biological Activities of Morpholine 2 Carboxamide Derivatives

Investigation of Anticancer Potential

The development of morpholine-containing anticancer agents with minimal side effects is an active area of research. acs.org These compounds have shown promise in targeting various cancers, including those of the central nervous system. acs.org

Inhibition of Kinase Pathways (e.g., VEGFR-2, Abl Kinases)

Certain morpholine-2-carboxamide derivatives have been identified as inhibitors of key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Abl kinases. For instance, some derivatives have demonstrated potent inhibitory activity against VEGFR-2, a primary mediator of angiogenesis, which is the formation of new blood vessels that tumors need to grow. nih.gov One study highlighted a derivative that inhibited VEGFR-2 with an IC50 value of 0.20 μM. mdpi.com Additionally, the c-ABL kinase, a downstream target of VEGF-A, has been shown to be modulated by VEGF-A signaling through the VEGFR-2 pathway, suggesting a role for c-ABL in the angiogenic process. nih.gov Some multi-kinase inhibitors containing a morpholine (B109124) scaffold have shown activity against not only VEGFR-2 but also other oncogenic kinases like Tie2, LCK, TrkA, and wild-type and T315I mutant ABL. mdpi.com

Apoptosis Induction in Neoplastic Cells

Several studies have demonstrated the ability of this compound derivatives to induce apoptosis, or programmed cell death, in various cancer cell lines. sciforum.net For example, certain indole-2-carboxamide derivatives have been shown to induce apoptosis by activating caspases, which are key enzymes in the apoptotic process. nih.gov These compounds were found to significantly increase the levels of pro-apoptotic proteins like Bax and cytochrome C, while decreasing the levels of the anti-apoptotic protein Bcl-2. nih.gov In one study, treatment with specific derivatives led to a 13- to 16-fold increase in cytochrome C levels in MCF-7 breast cancer cells. nih.gov Similarly, other research has shown that morpholine derivatives can induce apoptosis in renal cancer cells, with a significant increase in early and late apoptotic cells. mdpi.com This induction of apoptosis is a crucial mechanism behind the anticancer activity of these compounds. mdpi.comnih.gov

Carbonic Anhydrase Inhibition Mechanisms

Morpholine-based compounds have been investigated for their ability to inhibit carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes, including tumor development. nih.govnih.gov Certain morpholine derivatives have shown significant inhibitory activity against specific CA isoforms, particularly the tumor-associated hCA IX and hCA XII. nih.govnih.gov For instance, a series of morpholine-acetamide derivatives displayed notable inhibition of carbonic anhydrase, with some compounds having IC50 values comparable to the standard inhibitor acetazolamide. nih.gov The mechanism of inhibition is thought to involve the binding of the morpholine derivative to the active site of the CA enzyme. researchgate.net The inhibitory activity can be influenced by the specific substituents on the morpholine ring. nih.gov

Hypoxia-Inducible Factor-1 (HIF-1) Modulation

Hypoxia-Inducible Factor-1 (HIF-1) is a key transcription factor that allows tumor cells to adapt to low-oxygen (hypoxic) conditions, promoting tumor growth and survival. nih.govmdpi.com Some morpholine-based compounds have been found to inhibit HIF-1α, the regulated subunit of HIF-1. nih.gov For example, certain morpholine-acetamide derivatives exhibited significant inhibitory effects on HIF-1α. nih.gov The modulation of HIF-1 is a promising strategy for cancer therapy, as it can disrupt the adaptive mechanisms of cancer cells in the tumor microenvironment. plos.org

In Vitro Cytotoxicity Profiling Across Diverse Cancer Cell Lines

The anticancer potential of this compound derivatives has been evaluated against a wide range of human cancer cell lines. These studies have demonstrated the cytotoxic effects of these compounds, highlighting their potential as broad-spectrum anticancer agents. researchgate.netsciforum.net

| Cell Line | Cancer Type | Derivative Activity | IC50 Values (µM) | Reference |

| MCF-7 | Breast Cancer | Potent antiproliferative activity, apoptosis induction. | 0.95 - 1.50 (for some indole-2-carboxamides), 12.27 - 21.61 (for some betulin (B1666924) acid ester derivatives) | sciforum.netnih.govnih.govmdpi.com |

| U-937 | Histiocytic Lymphoma | Not explicitly detailed in the provided search results. | - | |

| CEM-13 | Leukemia | Not explicitly detailed in the provided search results. | - | |

| HeLa | Cervical Cancer | Excellent growth inhibition. | 1.87 - 4.36 (for some spirooxindole-derived morpholines) | researchgate.net |

| HepG-2 | Liver Cancer | Higher anticancer activity compared to A549 cells, apoptosis induction. | - | researchgate.net |

| HT-29 | Colon Cancer | Strong cytotoxic activities. | 0.42 (for a specific hydrazinyl-morpholinothieno[3,2-d]pyrimidine derivative) | researchgate.net |

| MDA-MB-231 | Breast Cancer | Strong cytotoxic activities. | 0.74 (for a specific hydrazinyl-morpholinothieno[3,2-d]pyrimidine derivative) | researchgate.netresearchgate.net |

| ID8 | Ovarian Cancer | Significant inhibition of proliferation. | 9.40 and 11.2 (for compounds 1h and 1i respectively) | nih.gov |

Modulation of the Renin-Angiotensin-Aldosterone System

The renin-angiotensin-aldosterone system (RAAS) is a critical hormonal cascade that regulates blood pressure and fluid balance. nih.govpharmgkb.orgrsc.org Dysregulation of this system is a key factor in the development of hypertension and other cardiovascular diseases. rsc.org

A novel class of direct renin inhibitors (DRIs) based on a 2-carbamoyl morpholine scaffold has been developed. nih.govnih.gov Renin is the enzyme that catalyzes the first and rate-limiting step in the RAAS pathway. nih.govnih.gov These morpholine derivatives have a nonpeptidomimetic structure and a low molecular weight, which can lead to improved oral bioavailability compared to older DRIs. nih.govnih.gov

One representative compound from this class demonstrated high potency in inhibiting renin without occupying the same binding sites as other DRIs. nih.govnih.govebi.ac.uk This compound also showed significant antihypertensive effects when administered orally in animal models. nih.govnih.gov The morpholine ring in these derivatives plays a crucial role in their binding to renin, forming hydrogen bonds with the enzyme's flap region. nih.gov This interaction contributes to their potent inhibitory activity. nih.gov

Direct Renin Inhibitory Activity of 2-Carbamoyl Morpholine Analogues

The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure, and its first and rate-limiting enzyme, renin, is a key therapeutic target for hypertension. Direct renin inhibitors (DRIs) have been a focus of research for decades, but many have struggled with poor oral bioavailability and high molecular weights (>600), with aliskiren (B1664508) being the only approved agent. A novel class of DRIs based on a 2-carbamoyl morpholine scaffold has emerged, offering a promising alternative with nonpeptidomimetic structures and lower molecular weights (<500).

These novel derivatives exhibit a unique binding mode compared to previous DRIs. The 2-carbamoyl morpholine scaffold facilitates novel hydrogen-bonding interactions with the closed flap region of the renin enzyme, specifically with the backbone NH groups of Ser76 and Thr77. This is in addition to the expected interactions with the two aspartate residues in the catalytic site. This distinct mechanism allows for potent renin inhibitory activity without occupying the S1′–S2′ sites that other DRIs typically target.

Initial screening identified (2R)-morpholine 9 as having moderate inhibitory activity against recombinant human renin (rh-renin) with an IC₅₀ of 583 nM. Through optimization, researchers developed significantly more potent compounds. For instance, compound 26 demonstrated a high binding efficiency index (BEI) of 21.8 and potent inhibition of human plasma renin activity (hPRA) with an IC₅₀ of 1.8 nM, which is comparable to aliskiren (hPRA IC₅₀ = 2.5 nM). Another promising derivative, SPH3127, showed a recombinant human-renin IC₅₀ of 0.4 nM and an hPRA IC₅₀ of 0.45 nM. In preclinical models using hypertensive mice, compound 26 showed significant antihypertensive effects when administered orally.

Renin Inhibitory Activity of 2-Carbamoyl Morpholine Analogues

| Compound | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|

| (2R)-morpholine 9 | rh-renin | 583 | |

| Compound 26 | hPRA | 1.8 | |

| rh-renin | Not specified | ||

| SPH3127 | rh-renin | 0.4 | |

| hPRA | 0.45 | ||

| Aliskiren (for comparison) | hPRA | 2.5 |

Structure-Guided Optimization in Renin Inhibitor Development

The development of potent 2-carbamoyl morpholine-based renin inhibitors has been significantly advanced by a structure-based drug design (SBDD) approach. This strategy focuses on optimizing the interactions between the inhibitor and the renin active site, particularly by targeting specific subsites to enhance binding affinity and efficacy.

A key element of this optimization was the exploration of the S3 subpocket (S3sp), a distinct narrow cavity within the renin enzyme. Researchers designed moieties that could effectively occupy this subpocket, leading to enhanced hydrophobic interactions and a significant boost in inhibitory activity. The introduction of the morpholine ring itself was a critical modification that altered the binding mode. The oxygen atoms of the morpholine ring and its carbonyl group at the 2-position form crucial hydrogen bonds with amino acid residues Ser76 and Thr77 in the enzyme's flap region, contributing to improved inhibitory potency.

This structure-guided approach allowed for the systematic refinement of the 2-carbamoyl morpholine scaffold. By focusing on optimizing the moieties that occupy the S3 site and the S3sp, researchers were able to develop compounds with high in vitro affinity and specificity for renin. This led to the creation of compounds like SPH3127, which emerged from efforts to improve the pharmacokinetic profile of an earlier derivative without a substantial increase in molecular weight. The success of this optimization strategy highlights the importance of understanding the three-dimensional structure of the target enzyme to guide the design of more potent and bioavailable inhibitors.

Central Nervous System (CNS) Activity and Neuropharmacological Applications

Morpholine and its derivatives, including this compound, are valuable scaffolds in the development of drugs for the central nervous system (CNS). Their unique physicochemical properties, such as a balanced lipophilic-hydrophilic profile and a flexible conformation, enhance their ability to cross the blood-brain barrier (BBB), a critical requirement for CNS-active compounds. The morpholine ring can enhance a molecule's potency through molecular interactions, act as a scaffold to position other functional groups correctly, and modulate pharmacokinetic properties to improve brain permeability and solubility.

The neuropharmacological applications of morpholine derivatives are broad, targeting a range of conditions from mood disorders and pain to neurodegenerative diseases and CNS tumors. Their structural similarity to endogenous neurotransmitters allows them to modulate the activity of various receptors and enzymes within the CNS.

Receptor Modulation in Mood Disorders and Pain Management

Morpholine-containing compounds have shown significant potential in modulating receptors implicated in mood disorders and pain. They can act on various neuroreceptors, including cannabinoid, glutamate (B1630785), and opioid receptors, often by desensitizing or downregulating their activity.

For pain management, derivatives targeting cannabinoid receptor 2 (CB2) are of particular interest due to the receptor's role in analgesia and anti-inflammation. Indole (B1671886) derivatives incorporating N-ethyl morpholine moieties have been developed as potent and selective CB2 receptor agonists. In preclinical models of inflammatory pain, these compounds have demonstrated potent anti-inflammatory and pain-reducing effects, partly by suppressing pro-inflammatory cytokines.

In the context of mood disorders, morpholine derivatives have been incorporated into negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 2 (mGlu2). The mGlu2 receptor is a therapeutic target for anxiety and depression. The inclusion of the morpholine ring has been shown to improve the CNS penetration and pharmacokinetic properties of these modulators. Furthermore, certain this compound derivatives have been found to have a high affinity for trace amine-associated receptors (TAARs), particularly TAAR1, which is a target for treating depression, anxiety, and other CNS disorders. Dual-target ligands that act on both mu-opioid receptors (MOR) and dopamine (B1211576) D3 receptors (D3R) have also been designed with the goal of creating non-addictive analgesics.

Bioactivity in Neurodegenerative Disease Models (e.g., Alzheimer's, Parkinson's)

Morpholine-based compounds, including carboxamide derivatives, are actively being investigated for their therapeutic potential in neurodegenerative diseases like Alzheimer's and Parkinson's. Their mechanism of action often involves the inhibition of key enzymes or modulation of receptors involved in the pathology of these conditions.

In Alzheimer's disease models, morpholine derivatives have been designed to target the enzymes responsible for the production of amyloid-beta (Aβ) peptides, which are a major pathological hallmark. Some derivatives act as inhibitors of β-secretase (BACE1) and γ-secretase, enzymes that cleave the amyloid precursor protein (APP) to form toxic Aβ peptides. For example, a 2,6-disubstituted morpholine N-arylsulfonamide was shown to inhibit γ-secretase and reduce Aβ levels in a mouse model. Other research has focused on developing muscarinic receptor 1 (M1) agonists, where novel carboxamide derivatives of a morpholino arecoline (B194364) molecule were found to enhance memory function and modulate APP secretion in animal models of Alzheimer's.

For Parkinson's disease, research has explored morpholine derivatives as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGluR4), a potential drug target for the disease. Additionally, morpholine-containing compounds have been developed as inhibitors of enzymes like c-Jun N-terminal kinase 3 (JNK3) and the mitochondrial deubiquitinase USP30, both of which are implicated in the neuroprotective pathways relevant to Parkinson's disease. The versatility of the morpholine scaffold allows for the development of dual or multi-target agents that can simultaneously inhibit several enzymes in neurodegenerative pathways, such as cholinesterases and monoamine oxidases.

Antimicrobial and Antileishmanial Properties

The morpholine nucleus is a significant scaffold in medicinal chemistry, and its derivatives, including this compound, have been the subject of extensive research for their potential therapeutic applications. researchgate.netresearchgate.net Studies have revealed that the incorporation of the morpholine moiety can enhance the antimicrobial and antileishmanial properties of various compounds. researchgate.netnih.gov

Research into novel benzimidazole (B57391) derivatives incorporating a morpholine ring has demonstrated significant antimicrobial activity. openmedicinalchemistryjournal.com In one study, a series of synthesized benzimidazole derivatives fused with morpholine and Schiff bases were evaluated for their efficacy against several bacterial and fungal pathogens. openmedicinalchemistryjournal.com Compounds designated as 3b and 3e emerged as particularly potent inhibitors of both bacterial and fungal growth. openmedicinalchemistryjournal.com The antimicrobial activity was assessed using the agar (B569324) diffusion method, and the minimum inhibitory concentration (MIC) was determined through a two-fold serial dilution method. openmedicinalchemistryjournal.com

Similarly, the synthesis of new β-lactams featuring a morpholine ring has been explored for antimicrobial applications. brieflands.com However, these specific derivatives did not show significant activity against Gram-positive bacteria like Staphylococcus aureus or Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. brieflands.com In contrast, another study on thiazolidine-2,4-dione carboxamide derivatives found that compounds with an ethyl morpholine moiety exhibited activity against Pseudomonas aeruginosa. nih.gov

In the realm of antileishmanial research, morpholine derivatives have shown promise. A study investigating newly synthesized Schiff and Mannich base compounds containing a 1,2,4-triazole (B32235) and morpholine structure tested their activity against Leishmania infantum promastigotes. turkiyeparazitolderg.orgturkiyeparazitolderg.org Using the alamarBlue microdilution method, several compounds were found to have in vitro antileishmanial effects. turkiyeparazitolderg.orgturkiyeparazitolderg.org Specifically, compounds labeled b , c , and d were identified as having potential for further drug development due to their antiparasitic activity. turkiyeparazitolderg.orgturkiyeparazitolderg.org The study highlighted that the Schiff base compound c demonstrated the highest activity. turkiyeparazitolderg.org

The antiparasitic and specifically antileishmanial activities of morpholine-bearing compounds have prompted the use of molecules like 4-(2-isocyanoethyl)morpholine to attach a 4-(2-aminoethyl)morpholine (B49859) residue to other scaffolds, such as imidazo[1,2-a]pyrimidine, to screen for activity against Leishmania amazonensis. nih.gov

Table 1: Antimicrobial and Antileishmanial Activity of Selected this compound Derivatives This table is interactive. You can sort and filter the data by clicking on the column headers.

| Compound Class | Specific Compound(s) | Target Organism(s) | Key Findings |

|---|---|---|---|

| Benzimidazole-Morpholine Hybrids | 3b, 3e | Bacterial and Fungal Pathogens | Potent inhibition of bacterial and fungal growth observed. openmedicinalchemistryjournal.com |

| Thiazolidine-2,4-dione Carboxamides | Derivatives with ethyl morpholine | Pseudomonas aeruginosa | Exhibited activity with inhibition zones ranging from 10–14 mm. nih.gov |

| 1,2,4-Triazole Schiff/Mannich Bases | Compound c | Leishmania infantum | Showed the highest antileishmanial activity with a MIC of 78 µg/mL. turkiyeparazitolderg.orgturkiyeparazitolderg.org |

| 1,2,4-Triazole Schiff/Mannich Bases | Compounds b, d | Leishmania infantum | Demonstrated antileishmanial activity with a MIC of 156 µg/mL. turkiyeparazitolderg.orgturkiyeparazitolderg.org |

Cardioprotective and Antihyperlipidemic Research Avenues

The structural framework of morpholine has been identified as a valuable component in the design of novel therapeutic agents targeting cardiovascular diseases. nih.gov Research has focused on developing morpholine derivatives with dual functions, such as antihyperlipidemic and antioxidant properties, which are crucial in combating atherosclerosis. nih.gov

One area of investigation involves the development of direct renin inhibitors (DRIs) based on a 2-carbamoyl morpholine scaffold. nih.govebi.ac.uk Renin is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure. nih.govebi.ac.uk A representative compound from this class, designated as compound 26 , was found to be a highly potent DRI. nih.govebi.ac.uk This compound, with a molecular weight of less than 500, demonstrated significant antihypertensive efficacy in animal models. nih.govebi.ac.uk The (2R)-morpholine derivative 9 also showed moderate inhibitory activity against recombinant human renin. nih.gov

In the pursuit of antihyperlipidemic agents, researchers have designed and synthesized morpholine derivatives that act as squalene (B77637) synthase (SQS) inhibitors. nih.gov SQS is an enzyme involved in cholesterol biosynthesis. By inhibiting SQS and reducing lipid peroxidation, these compounds may act as multifunctional agents against atherosclerosis. nih.gov Extensive structural modifications of a morpholine ring led to the identification of compounds 2 , 3 , and 7 as potent bifunctional analogues. nih.gov These compounds exhibited significant SQS inhibition and also decreased lipid peroxidation in hepatic microsomal membranes. nih.gov The most promising derivative, compound 2 , also showed remarkable antihyperlipidemic and antioxidant effects in vivo. nih.gov

Further research into multifaceted antioxidants has led to the synthesis of derivatives that combine the properties of non-steroidal anti-inflammatory drugs (NSAIDs) with antioxidant moieties. mdpi.com While not all were morpholine-based, this research direction highlights the strategy of creating hybrid molecules. In one such study, compounds 9 , 10 , 15 , and 16 demonstrated good hypolipidemic activity by reducing total cholesterol and triglyceride levels in plasma after the induction of acute hyperlipidemia. mdpi.com

Table 2: Cardioprotective and Antihyperlipidemic Activity of Selected this compound Derivatives This table is interactive. You can sort and filter the data by clicking on the column headers.

| Compound | Target/Mechanism | Key In Vitro/In Vivo Findings | Potential Application |

|---|---|---|---|

| Compound 26 | Direct Renin Inhibitor | Highly potent with significant antihypertensive efficacy in animal models. nih.govebi.ac.uk | Hypertension, Cardiovascular Disease |

| (2R)-morpholine 9 | Direct Renin Inhibitor | Moderate inhibitory activity against recombinant human renin (IC₅₀ = 583 nM). nih.gov | Hypertension, Cardiovascular Disease |

| Compound 2 | Squalene Synthase (SQS) Inhibitor / Antioxidant | Potent SQS inhibition (IC₅₀ = 0.014 μM) and significant in vivo antihyperlipidemic and antioxidant effects. nih.gov | Atherosclerosis, Hyperlipidemia |

| Compound 3 | Squalene Synthase (SQS) Inhibitor / Antioxidant | Potent SQS inhibition (IC₅₀ = 0.16 μM). nih.gov | Atherosclerosis, Hyperlipidemia |

| Compound 7 | Squalene Synthase (SQS) Inhibitor / Antioxidant | Potent SQS inhibition (IC₅₀ = 0.51 μM). nih.gov | Atherosclerosis, Hyperlipidemia |

Mechanistic Basis of Action and Structure Activity Relationship Sar Studies

Elucidation of Molecular Target Interactions and Binding Dynamics

The morpholine (B109124) ring, containing both a hydrogen bond-accepting oxygen atom and a weakly basic nitrogen atom, can participate in a range of molecular interactions. acs.orgnih.gov These include hydrogen bonds, hydrophobic interactions, and electrostatic interactions with amino acid residues at the binding site. tandfonline.comnih.gov

Detailed structural studies have revealed specific interactions for morpholine-containing compounds:

Renin Inhibitors: In a novel class of 2-carbamoyl morpholine derivatives, X-ray crystallography showed that the oxygen atom of the morpholine ring and the carbonyl group at the 2-position form critical hydrogen bonds with the backbone NH groups of Ser76 and Thr77, respectively, in the "flap" region of the renin enzyme. nih.gov

BACE-1 Inhibitors: For certain inhibitors of beta-secretase 1 (BACE-1), the morpholine ring is crucial for positioning the amidino group to interact with the catalytic aspartic acids (Asp32 and Asp228). nih.gov The morpholine oxygen can also form a hydrogen bond with Thr72. nih.gov

PI3K Inhibitors: In many phosphatidylinositol 3-kinase (PI3K) inhibitors, a morpholine ring interacts with the hinge region of the ATP-binding site. For example, the oxygen atom of a morpholine ring in NVP-BKM120 forms a key hydrogen bond with the hinge residue Val882. nih.gov

Cannabinoid Receptor Ligands: In ligands for the CB2 receptor, an N-morpholinoethyl moiety has been shown to occupy a deep hydrophobic pocket lined by conserved aromatic residues such as Trp172, Tyr190, and Trp194. acs.orgnih.gov

Substituents on the morpholine ring or other parts of the molecule play a defining role in modulating binding affinity and selectivity. acs.orgresearchgate.net

Targeting the S3 Subpocket of Renin: In the development of 2-carbamoyl morpholine-based renin inhibitors, modifications to the N-benzyl group, which occupies the S3 subpocket, significantly impacted potency. Introducing a methoxypropoxy group at the meta-position of the benzyl (B1604629) ring led to a substantial increase in inhibitory activity. nih.gov

NAPE-PLD Inhibitors: In a series of pyrimidine-4-carboxamide (B1289416) inhibitors for N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), replacing the morpholine ring with a less polar piperidine (B6355638) was tolerated, while a 3,3-difluoropiperidine (B1349930) doubled the potency. acs.org Conversely, substitution at the 4-position of the morpholine ring was generally unfavorable. acs.orgnih.gov Replacing the entire morpholine moiety with a smaller dimethylamine (B145610) or a pyrrolidine (B122466) group increased activity, suggesting the morpholine was either too polar or experienced steric hindrance in the binding pocket. acs.orgnih.gov

Cannabinoid Receptor Selectivity: For cannabinoid receptor ligands, bulky substituents at the 3-position of an associated indole (B1671886) ring can increase selectivity for the CB2 receptor. acs.orgnih.gov Furthermore, adding a methoxy (B1213986) group at the 7-position of the indole core can switch the compound's activity from agonist to antagonist. acs.org

Characterization of Receptor and Enzyme Binding Sites

Advanced Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Profiling

SAR and QSAR studies are essential computational techniques that correlate a compound's chemical structure with its biological activity, providing a framework for optimizing lead compounds. longdom.orgmdpi.com

Systematic structural modification is a cornerstone of medicinal chemistry used to identify the key pharmacophoric features responsible for biological activity. nih.gove3s-conferences.org

In the development of NAPE-PLD inhibitors, a high-throughput screening hit containing a morpholine substituent was systematically modified to explore the SAR. nih.gov The goal was to optimize potency against the enzyme. The results from modifying the R3 substituent, initially a morpholine, are detailed below.

| Compound | R3 Substituent | Inhibitory Potency (pIC50) |

|---|---|---|

| 2 | Morpholine | 5.78 |

| 71 | Piperidine | 5.77 |

| 72 | 3,3-Difluoropiperidine | 6.06 |

| 81 | Dimethylamine | 6.06 |

| 87 | Pyrrolidine | 6.34 |

| 1 | (S)-3-Hydroxypyrrolidine | 7.14 |

Data sourced from a study on pyrimidine-4-carboxamide inhibitors of NAPE-PLD. acs.orgnih.gov

This systematic approach demonstrated that exchanging the morpholine for an (S)-3-hydroxypyrrolidine, combined with other optimal substitutions, resulted in a 10-fold increase in activity, yielding a potent nanomolar inhibitor, LEI-401. nih.gov

Pharmacophore modeling is a computational method that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. peerj.comnih.gov This model then serves as a 3D query to screen large chemical libraries for new potential lead compounds. acs.orgnih.gov

A notable application of this technique involved the search for inhibitors of the SARS-CoV-2 main protease (Mpro). acs.orgnih.gov

Model Generation: A consensus pharmacophore model was generated by analyzing 152 bioactive ligands co-crystallized with the Mpro enzyme. nih.gov This process identifies and clusters key interaction points (like hydrogen bond donors/acceptors, hydrophobic centers) that are frequently observed in potent inhibitors. acs.orgnih.gov

Virtual Screening: The resulting pharmacophore model was used to screen over 340 million compounds from chemical libraries. nih.gov

Hit Identification: This screening process identified 1,509 potential hits. nih.gov Further filtering and analysis pinpointed promising candidates, including the morpholine-2-carboxamide derivative, N-(4-bromo-2-ethoxyphenyl)this compound , as a potential Mpro inhibitor. acs.org

The validation of such models is critical; the consensus pharmacophore for Mpro was able to accurately reproduce the known crystallographic binding pose for 77% of the compounds in a test set, confirming its predictive reliability. acs.orgnih.gov

Systematic Modification and Activity Correlation

Pharmacokinetic and Pharmacodynamic (PK/PD) Determinants of this compound Analogues

The morpholine ring is frequently incorporated into drug candidates not only to enhance potency but also to improve their pharmacokinetic (PK) and pharmacodynamic (PD) profiles. nih.govresearchgate.nete3s-conferences.org These properties determine how a drug is absorbed, distributed, metabolized, and excreted, which ultimately affects its efficacy and duration of action.

The physicochemical properties of the morpholine ring contribute significantly to its favorable PK/PD characteristics:

Solubility and Permeability: The presence of the weakly basic nitrogen atom gives the morpholine ring a pKa value that is often close to physiological pH. acs.orgnih.gov This property can enhance aqueous solubility and improve permeability across biological membranes, including the blood-brain barrier—a critical feature for drugs targeting the central nervous system. acs.orgnih.gov

Metabolic Stability: The morpholine ring is a stable heterocyclic system. tandfonline.com Its incorporation into a molecule can reduce susceptibility to rapid metabolic breakdown, thereby increasing the compound's bioavailability and prolonging its duration of action. tandfonline.comresearchgate.net

Factors Influencing Oral Bioavailability and Clearance

The oral bioavailability of a drug is a critical determinant of its therapeutic efficacy, representing the fraction of an orally administered dose that reaches systemic circulation. The morpholine ring itself imparts properties that are generally favorable for oral absorption. It offers a well-balanced hydrophilic-lipophilic profile and possesses a pKa value that enhances solubility in the physiological pH range of the gastrointestinal tract. acs.orgacs.orgnih.gov The metabolic stability of the morpholine ring also contributes to improved bioavailability. tandfonline.com

The introduction of a carboxamide group at the 2-position of the morpholine ring creates a novel scaffold with distinct properties. Research into 2-carbamoyl morpholine derivatives has identified them as a nonpeptidomimetic structure with a molecular weight generally under 500, a characteristic often associated with good oral bioavailability. nih.gov In a study on direct renin inhibitors, while piperidine, pyrrolidine, and piperazine (B1678402) analogues at this position showed no significant activity, the (2R)-morpholine-2-carboxamide derivative demonstrated moderate inhibitory activity, highlighting the importance of this specific heterocyclic core. nih.gov

SAR studies have further elucidated the factors influencing the oral bioavailability and clearance of more complex molecules incorporating a morpholine-carboxamide-related structural element. For instance, in a series of pyrimidine-5-carboxamide derivatives, the presence of a 2-[(4-morpholin-4-ylphenyl)amino] substituent was crucial for activity. One such compound, 2-[(4-morpholin-4-ylphenyl)amino]-4-[(2,3,6-trifluorobenzyl)amino]pyrimidine-5-carboxamide (also known as YM-341619 or AS1617612), demonstrated an oral bioavailability of 25% in mice, indicating that significant systemic exposure can be achieved with this type of structure. nih.gov

Conversely, clearance, the rate at which a drug is removed from the body, can also be modulated by the morpholine moiety. While the morpholine ring can improve metabolic stability, certain substitutions can lead to high clearance. sci-hub.se The metabolic fate of the morpholine ring typically involves oxidation by cytochrome P450 enzymes, such as CYP3A4, which can lead to the formation of lactones or lactams, followed by ring-opening. sci-hub.se Understanding the metabolic pathways is therefore crucial for designing this compound derivatives with an optimal balance between good oral absorption and an appropriate clearance rate to ensure a suitable duration of action.

Oral Bioavailability of Selected Morpholine-Containing Carboxamide Derivatives

| Compound | Core Structure | Oral Bioavailability (%) | Species | Reference |

|---|---|---|---|---|

| YM-341619 (AS1617612) | 2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide | 25 | Mouse | nih.gov |

Strategies for Enhancing Blood-Brain Barrier Penetration

For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is paramount. The BBB is a highly selective barrier that restricts the passage of many potential therapeutic agents into the brain. nih.gov The physicochemical properties of the morpholine ring make it a valuable tool for enhancing BBB penetration. acs.orgnih.gov

Several strategies involving the morpholine scaffold have been successfully employed to improve the CNS penetration of drug candidates:

Replacement of other heterocycles: In several instances, replacing a different heterocyclic ring, such as a piperidine, with a morpholine has led to a significant improvement in BBB penetration. nih.gov For example, this substitution in a series of histamine (B1213489) H3 receptor antagonists resulted in a compound with a higher ability to penetrate the BBB. nih.gov Similarly, replacing a piperidine with a morpholine in a series of dual acetylcholinesterase and monoamine oxidase B inhibitors led to a 100-fold increase in activity, attributed in part to improved brain accessibility. nih.gov

Modulation of Physicochemical Properties: The introduction of a 2,5-dimethylmorpholine (B1593661) into a thieno[3,2-b]pyridine-5-carboxamide core transformed a compound with very low CNS penetration into a highly CNS-penetrant molecule. nih.gov This highlights how substitutions on the morpholine ring itself can be used to fine-tune properties for optimal BBB crossing.

Specific Isomer and Substitution Patterns: A patent application for a series of (2S,5R)-5-(hydroxymethyl)morpholine-2-carboxamides explicitly notes that these compounds are expected to have favorable brain penetration. google.com This suggests that specific stereochemistry and substitution patterns on the this compound scaffold are being strategically designed to achieve CNS entry.

The utility of the morpholine ring in improving BBB permeability is a recurring theme in CNS drug discovery. acs.orgnih.gov By carefully considering the structure-activity relationships, medicinal chemists can leverage the unique properties of the this compound scaffold to design new therapeutic agents with enhanced brain penetration.

Impact of Morpholine Moiety on CNS Penetration

| Original Moiety | Replacement Moiety | Compound Series | Observed Effect on CNS Penetration | Reference |

|---|---|---|---|---|

| Piperidine | Morpholine | Histamine H3 Receptor Antagonists | Improved BBB penetration | nih.gov |

| Piperidine | Morpholine | Dual AChE/MAO-B Inhibitors | Enhanced activity, attributed to better brain accessibility | nih.gov |

| - | 2,5-dimethylmorpholine | Thieno[3,2-b]pyridine-5-carboxamide | Significantly increased CNS penetration | nih.gov |

Translational Applications and Future Perspectives of Morpholine 2 Carboxamide Research

Advances in Drug Discovery Utilizing the Morpholine-2-carboxamide Motif

The morpholine (B109124) ring is a privileged structure in medicinal chemistry, often incorporated into drug candidates to enhance potency, modulate pharmacokinetic properties, and improve metabolic stability. researchgate.netacs.orgnih.gov The this compound moiety, in particular, serves as a key pharmacophore or a structural scaffold in the design of compounds targeting a wide array of biological targets involved in various diseases. acs.orge3s-conferences.org Its presence can lead to improved solubility and a better balance of hydrophilicity and lipophilicity, which is crucial for drug efficacy, especially for agents targeting the central nervous system (CNS). nih.govtandfonline.com

The this compound framework is integral to a new class of direct renin inhibitors (DRIs) for the treatment of hypertension and cardiovascular diseases. nih.govnih.gov Researchers have developed nonpeptidomimetic DRIs with a 2-carbamoyl morpholine scaffold that exhibit high potency and improved oral bioavailability compared to earlier agents. nih.govnih.gov One representative compound from this class demonstrated significant antihypertensive effects in animal models. nih.govnih.gov The morpholine ring in these compounds is crucial for establishing novel hydrogen-bonding interactions within the renin active site, contributing significantly to their inhibitory activity. nih.gov

In the realm of CNS disorders, morpholine-containing compounds are being developed to treat neurodegenerative diseases, mood disorders, and pain. acs.orgnih.gov The morpholine ring is often used to enhance brain permeability, a critical factor for CNS-active drugs. nih.gov For instance, C-2 substituted morpholine derivatives have been developed as inhibitors of BACE-1, an enzyme implicated in Alzheimer's disease. acs.orgnih.gov Additionally, the morpholine moiety has been incorporated into compounds targeting PI3K/mTOR pathways, which are relevant for the treatment of CNS tumors like glioblastoma. acs.orgnih.gov

| Therapeutic Agent Class | Target | Indication | Role of this compound Motif |

| Direct Renin Inhibitors | Renin | Hypertension, Cardiovascular Disease | Forms key hydrogen bonds in the enzyme's active site, enhancing potency. nih.gov |

| BACE-1 Inhibitors | Beta-secretase 1 (BACE-1) | Alzheimer's Disease | Serves as a scaffold for interacting with polar and apolar residues in the enzyme. acs.orgnih.gov |

| PI3K/mTOR Inhibitors | PI3K/mTOR Kinases | CNS Tumors | Enhances selectivity and brain penetration. acs.orgnih.gov |

| Nrf2 Inhibitors | Nrf2 | Parkinson's Disease | Improves CNS permeability and activity. nih.gov |

Lead optimization is a critical phase in drug discovery where a promising compound (a "lead") is chemically modified to improve its therapeutic properties. creative-biostructure.comdanaher.com For molecules containing the this compound scaffold, this process involves iterative cycles of design, synthesis, and testing to enhance potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. creative-biostructure.comdanaher.com

Strategies often focus on the versatile functional sites of the morpholine ring. tandfonline.com The secondary nitrogen atom allows for a wide variety of substitutions to explore the structure-activity relationship (SAR). tandfonline.com For example, in the development of direct renin inhibitors, modifications around the 2-carbamoyl morpholine scaffold were guided by X-ray co-crystal structures to optimize interactions with the target enzyme. nih.gov Similarly, in the development of CNS drugs, the morpholine ring has been systematically modified to reduce cardiotoxicity risk (hERG inhibition) and improve brain-to-plasma concentration ratios, key steps in preclinical development. acs.orgnih.gov The replacement of other heterocyclic scaffolds, such as piperidine (B6355638), with a morpholine ring has been shown to improve potency and metabolic liability against enzymes like CYP3A4. nih.gov

Development of Clinically Relevant Therapeutics

Role in Agrochemical Innovation

Morpholine derivatives have a well-established history in the agrochemical industry, serving as the basis for effective fungicides and herbicides. irowater.comatamankimya.comnih.gov These compounds are recognized for their biological activity against a range of plant pathogens and weeds. nih.gov The morpholine ring is considered a key structural feature that contributes to the efficacy of these agricultural products. researchgate.netnih.gov

Morpholine-based fungicides, such as Fenpropimorph and Tridemorph, function as sterol biosynthesis inhibitors. atamankimya.comnzpps.org They have a specific mode of action that disrupts the fungal cell membrane, providing both protective and systemic activity against diseases like powdery mildew in cereals. nzpps.orgherts.ac.uk The design of these agrochemicals leverages the morpholine structure to achieve systemic uptake and distribution within the plant. While many commercialized morpholine agrochemicals are not carboxamides, the principles of using the morpholine core as a pharmacophore are central. nih.gov Research continues into new morpholine derivatives, including those with carboxamide linkages, to develop novel pesticides with improved efficacy and environmental profiles. nih.govresearchgate.net Some morpholine-based compounds are also used to create herbicides that can be applied to the soil or directly to growing plants. irowater.com

| Agrochemical | Type | Target/Mode of Action | Common Application |

| Fenpropimorph | Fungicide | Sterol Biosynthesis Inhibitor | Cereal crops against powdery mildew and rusts. nzpps.orgherts.ac.uk |

| Tridemorph | Fungicide | Sterol Biosynthesis Inhibitor | Cereal crops, black sigatoka disease in bananas. atamankimya.comnzpps.org |

Emerging Roles in Material Science and Corrosion Inhibition

Beyond life sciences, morpholine and its derivatives are finding new applications in material science and industrial processes. irowater.comatamankimya.com A particularly significant emerging role is in the protection of metals from corrosion, where these compounds function as effective corrosion inhibitors. irowater.comatamankimya.commdpi.com

This compound derivatives have been specifically studied and developed as highly effective corrosion inhibitors for various metals, such as steel in acidic environments. mdpi.comarabjchem.orgresearchgate.netmdpi.com These compounds function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. mdpi.comarabjchem.orgmdpi.com The presence of nitrogen and oxygen heteroatoms, along with π-electrons from any aromatic rings in the derivative, facilitates strong adsorption to the metal surface. mdpi.commdpi.com

Research has shown that the inhibition efficiency of morpholine carboxamide derivatives increases with their concentration. arabjchem.orgresearchgate.net Electrochemical studies confirm that these molecules can act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. arabjchem.org The performance of these inhibitors is attributed to both physical and chemical adsorption mechanisms. mdpi.com This application represents a key area in the development of specialized chemical products for industrial maintenance, particularly in sectors like oil and gas, where acid-induced corrosion is a major issue. mdpi.com

| Inhibitor Type | Metal | Environment | Inhibition Efficiency |

| N-(4-(Morpholinomethyl Carbamoyl Phenyl) Furan-2-Carboxamide) | Brass | 1 M HCl | Up to 79.43% arabjchem.org |

| N-(2-chloroethyl)morpholine-4-carboxamide | Mild Steel | HCl | Up to 74.9% researchgate.net |

| Morpholine Mannich base inhibitors (e.g., MPO, MPPO) | N80 Steel | 1.0 M HCl | Over 90% mdpi.com |

Assessment of Corrosion Inhibitory Mechanisms

The presence of heteroatoms with high electron density, such as nitrogen and oxygen within the morpholine ring and carboxamide group, is crucial to the inhibitory action. arabjchem.org These atoms act as active centers, facilitating the adsorption onto the metal surface. arabjchem.org The process often involves the interaction of lone pair electrons from these heteroatoms with the vacant d-orbitals of the metal atoms (e.g., iron), leading to the formation of a coordinate-type bond. mdpi.com

Studies on various morpholine carboxamide derivatives have demonstrated their effectiveness. For instance, N-(4-(Morpholinomethyl Carbamoyl Phenyl) Furan-2-Carboxamide (MFC) has been shown to act as a mixed-type corrosion inhibitor for brass in an HCl medium. arabjchem.org Its adsorption on the brass surface follows the Langmuir adsorption isotherm. arabjchem.org Similarly, other morpholine-based inhibitors form protective layers on steel surfaces through both physical and chemical adsorption, coordinating with iron atoms via their nitrogen and oxygen atoms. mdpi.com The decrease in inhibition efficiency with an increase in temperature for some derivatives, such as N-(2-chloroethyl)morpholine-4-carboxamide (NCMC), suggests a predominant physisorption mechanism in the metal/inhibitor interactions. researchgate.net

The table below summarizes findings on the corrosion inhibition efficiency of various morpholine carboxamide derivatives.

| Inhibitor | Metal/Alloy | Corrosive Medium | Inhibition Efficiency (%) | Adsorption Mechanism |

|---|---|---|---|---|

| N-(2-chloroethyl)morpholine-4-carboxamide (NCMC) | Mild Steel | HCl | Up to 74.9% at 30°C | Physisorption researchgate.net |

| N-(4-(Morpholinomethyl Carbamoyl Phenyl) Furan-2-Carboxamide (MFC) | Brass | 1 M HCl | Increases with concentration and temperature | Mixed-type, follows Langmuir isotherm arabjchem.org |

| Molecular hybrid with morpholine core (Compound 1) | AISI 316 Stainless Steel | Chloride/Sulphide ions | Up to 85.67% | Forms a protective film scirp.org |

Coordination Chemistry of this compound as a Ligand

The structural features of this compound, specifically the presence of nitrogen and oxygen donor atoms, make it an effective ligand in coordination chemistry. dergipark.org.tr Ligands are molecules or ions that bond to a central metal atom to form a coordination complex. The ability of the oxygen and nitrogen atoms in the carboxamide group to act as donor atoms allows for stable chelation with various metal ions. dergipark.org.tr Morpholine derivatives, in general, are recognized for their utility in forming coordination compounds with a range of metals. researchgate.net These complexes have unique electronic and stereochemical properties that are not easily achieved by purely organic molecules, making them a subject of significant research interest. researchgate.net

Formation of Metal Complexes and Their Characterization

Metal complexes of morpholine carboxamide and its derivatives are typically synthesized by reacting the ligand with a metal salt in a suitable solvent, such as ethanol. sysrevpharm.orgoncologyradiotherapy.com The mixture is often refluxed to facilitate the reaction, leading to the precipitation of the complex, which can then be filtered, washed, and dried. oncologyradiotherapy.com A variety of transition metal complexes have been prepared, including those with palladium(II), copper(II), cobalt(II), nickel(II), manganese(II), and cadmium(II). scirp.orgresearchgate.netsysrevpharm.orgmdpi.comnih.gov

The stoichiometry of these complexes can vary, with common metal-to-ligand ratios being 1:2. dergipark.org.trsysrevpharm.org For example, a new carboxamide ligand, N-(4-(N-acetylsulfamoyl)phenyl)-2-benzoyl-3-oxo-3-phenylpropanamide, forms complexes with Zn(II), Ni(II), Mn(II), Cu(II), Co(II), and Pd(II) in a 1:2 stoichiometric ratio. dergipark.org.tr

Characterization of these newly formed complexes is carried out using a suite of analytical and spectroscopic techniques:

Elemental Analysis is used to determine the empirical formula and confirm the metal-to-ligand stoichiometry. dergipark.org.trresearchgate.net

Infrared (IR) Spectroscopy helps identify the coordination sites of the ligand to the metal ion by observing shifts in the characteristic stretching frequencies of functional groups like C=O and N-H upon complexation. sysrevpharm.orgbendola.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) provides detailed information about the structure of the ligand and how it changes upon complexation. researchgate.netnih.gov

Magnetic Susceptibility Measurements are used to determine the magnetic properties of the complexes, which gives insight into the electronic configuration and geometry of the central metal ion. researchgate.netbendola.com

The table below provides characterization data for representative metal complexes involving morpholine-containing ligands.

| Complex | Characterization Technique | Key Finding | Reference |

|---|---|---|---|

| [Cu(quin)₂(morph)₂] | X-ray Structure Analysis | Identified as a virtually insoluble solid with a trans disposition of ligands. | mdpi.com |

| (NHC)Pd(II)morpholine complexes | ¹H NMR, ¹³C NMR, FT-IR, X-ray Diffraction | Full characterization and structural determination confirmed the synthesis. | nih.gov |

| Complexes of Potassium 1,3-dimorpholinopropan-2-O-xanthate with Co(II), Ni(II), Cu(I) | FT-IR, ¹H & ¹³C NMR, Elemental Analyses, Magnetic Susceptibility, TGA | Characterized as [CoL₂(H₂O)₂], [NiL₂(H₂O)₂], and CuL·2H₂O. | researchgate.net |

Potential Applications in Catalysis or Sensors

The coordination complexes of this compound and related derivatives hold significant potential in the fields of catalysis and sensor technology. researchgate.netdntb.gov.ua Metal complexes are widely used as catalysts in organic synthesis due to their ability to facilitate reactions like oxidation, hydrogenation, and carbon-carbon bond formation. dntb.gov.ua

Morpholine-modified catalysts have demonstrated excellent performance in specific reactions. For example, a morpholine-modified Pd/γ-Al₂O₃@ASMA pellet catalyst showed outstanding selectivity in the hydrogenation of p-chloronitrobenzene to p-chloroaniline. mdpi.com The morpholine additive played a crucial role in inhibiting dechlorination, a common side reaction. mdpi.com The concentration of morpholine was found to be a key parameter, with optimal selectivity achieved at a specific concentration, beyond which the catalyst's activity decreased. mdpi.com

The development of sensors is another promising application area. The interaction of metal complexes with specific analytes can lead to a detectable signal (e.g., optical or electrochemical), forming the basis of a chemical sensor. researchgate.netresearchgate.net The rich coordination chemistry and the ability to fine-tune the electronic and structural properties of morpholine-based complexes by varying the metal center and ligand substituents make them attractive candidates for the design of novel sensors. researchgate.net While specific sensor applications for this compound are still an emerging area, the fundamental properties of its metal complexes suggest significant unexplored potential.

Challenges, Unexplored Opportunities, and Emerging Directions in Research

Despite the promising applications, research into this compound and its derivatives faces several challenges. A primary challenge is the need for more detailed structure-activity relationship studies to fully understand how modifications to the morpholine carboxamide scaffold influence its properties, whether for corrosion inhibition, catalysis, or biological activity. nih.gov For many synthesized compounds, comprehensive data on physicochemical properties like solubility and stability are limited, hindering their practical application. vulcanchem.com In catalysis, achieving high selectivity and activity simultaneously remains a significant hurdle, as seen in hydrogenation reactions where inhibitor concentration must be carefully optimized. mdpi.com

These challenges, however, open up numerous unexplored opportunities. There is vast potential in synthesizing and characterizing a wider range of metal complexes with different transition metals and f-block elements to explore novel catalytic, magnetic, and optical properties. sysrevpharm.orgresearchgate.net A significant opportunity lies in the rational design of this compound-based sensors for detecting specific ions, molecules, or environmental pollutants. researchgate.net The proven efficacy of related compounds as corrosion inhibitors suggests that developing new formulations, possibly incorporating them into smart coatings or as volatile corrosion inhibitors, is a fruitful avenue for exploration. mdpi.com

Emerging directions in research are likely to focus on the integration of this compound derivatives into advanced materials. This includes their use as building blocks for metal-organic frameworks (MOFs) or as functional ligands in supramolecular chemistry to create complex architectures with tailored functions. dntb.gov.uaresearchgate.net Another emerging trend is the application of computational and theoretical chemistry to predict the properties of new complexes and to elucidate reaction mechanisms, thereby guiding experimental synthesis and testing. mdpi.comsysrevpharm.org Furthermore, exploring the biological activities of these metal complexes, building on the known pharmacological importance of the morpholine ring, could lead to the discovery of new therapeutic agents. dergipark.org.tracs.orgresearchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.